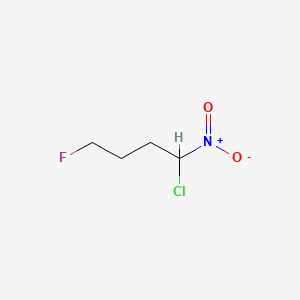

1-Chloro-4-fluoro-1-nitrobutane

Description

1-Chloro-4-fluoro-1-nitrobutane (CAS: 63732-17-2) is a halogenated nitroalkane with the molecular formula C₄H₇ClFNO₂ and a molecular weight of 155.5553 g/mol . Its structure features a nitro group (-NO₂) and chlorine atom at the first carbon of the butane chain, while a fluorine atom is located at the fourth carbon (SMILES: C(CC([N+](=O)[O-])Cl)CF) . The compound’s InChIKey (SOHRFVDFMDQUNT-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration . Limited literature or patent data exist for this compound, suggesting its niche applications or understudied nature .

Properties

CAS No. |

63732-17-2 |

|---|---|

Molecular Formula |

C4H7ClFNO2 |

Molecular Weight |

155.55 g/mol |

IUPAC Name |

1-chloro-4-fluoro-1-nitrobutane |

InChI |

InChI=1S/C4H7ClFNO2/c5-4(7(8)9)2-1-3-6/h4H,1-3H2 |

InChI Key |

SOHRFVDFMDQUNT-UHFFFAOYSA-N |

Canonical SMILES |

C(CC([N+](=O)[O-])Cl)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-1-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-fluorobutane using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-fluoro-1-nitrobutane may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-1-nitrobutane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.

Reduction Reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reaction conditions and oxidizing agents used.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed:

Substitution: Formation of hydroxylated or aminated derivatives.

Reduction: Formation of 1-chloro-4-fluoro-1-aminobutane.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Chloro-4-fluoro-1-nitrobutane has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-1-nitrobutane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

1-Chlorobutane (CAS: 109-69-3)

Structural and Functional Differences :

- Molecular Formula: C₄H₉Cl (vs. C₄H₇ClFNO₂).

- Molecular Weight : 92.57 g/mol (significantly lower than 155.55 g/mol for 1-chloro-4-fluoro-1-nitrobutane) .

Physical/Chemical Properties :

- Boiling Point : ~78°C (vs. unrecorded for 1-chloro-4-fluoro-1-nitrobutane).

- Reactivity : Undergoes nucleophilic substitution (e.g., SN2 reactions) due to the primary chloride. The nitro group in 1-chloro-4-fluoro-1-nitrobutane may hinder such reactions via steric or electronic effects .

1-(4-Fluorophenyl)-2-nitrobutane (CAS: N/A)

Structural and Functional Differences :

- Molecular Formula: C₁₀H₁₁FNO₂ (vs. C₄H₇ClFNO₂).

- Functional Groups : Aromatic fluorine (on benzene) vs. aliphatic fluorine; nitro group on secondary carbon .

Physical/Chemical Properties :

- Polarity : The aromatic ring enhances π-π interactions, likely increasing melting/boiling points compared to the aliphatic 1-chloro-4-fluoro-1-nitrobutane.

- Reactivity : The nitro group in 1-(4-fluorophenyl)-2-nitrobutane may participate in electrophilic aromatic substitution, whereas the aliphatic nitro group in 1-chloro-4-fluoro-1-nitrobutane could favor reduction to amines .

1-Chloro-4-nitrobenzene (CAS: 100-00-5)

Structural and Functional Differences :

- Molecular Formula: C₆H₄ClNO₂ (vs. C₄H₇ClFNO₂).

- Functional Groups : Nitro and chlorine on aromatic ring (meta-directing) vs. aliphatic chain .

Physical/Chemical Properties :

- Melting Point : 83°C (crystalline solid) vs. likely liquid state for 1-chloro-4-fluoro-1-nitrobutane at room temperature.

- Reactivity : Nitro group deactivates the benzene ring, limiting electrophilic substitution. In contrast, the aliphatic nitro group in 1-chloro-4-fluoro-1-nitrobutane is more reactive toward nucleophiles or reducing agents .

Biological Activity

1-Chloro-4-fluoro-1-nitrobutane (C₄H₈ClFNO₂) is a halogenated nitro compound that has garnered attention in various fields of medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-Chloro-4-fluoro-1-nitrobutane features a nitro group, which is known for its significant biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological systems.

Antimicrobial Activity

Nitro compounds, including 1-chloro-4-fluoro-1-nitrobutane, are recognized for their broad-spectrum antimicrobial properties. Research indicates that nitro groups can induce redox reactions within microbial cells, leading to cell toxicity and death. This mechanism has been observed in various pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Chloro-4-fluoro-1-nitrobutane | H. pylori | 32 µg/mL |

| 1-Chloro-4-fluoro-1-nitrobutane | P. aeruginosa | 16 µg/mL |

| Nitrofurantoin | E. coli | 8 µg/mL |

Anti-inflammatory Properties

Recent studies suggest that nitro compounds may exhibit anti-inflammatory effects. The nitro group can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Study: Anti-inflammatory Effects

A study involving the administration of nitro compounds to animal models demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating the potential of nitro compounds as anti-inflammatory agents .

Safety and Toxicology

While the biological activity of 1-chloro-4-fluoro-1-nitrobutane is promising, safety assessments are crucial. Nitro compounds can exhibit both pharmacological effects and toxicity. The dual nature of the nitro group necessitates careful evaluation of the compound's safety profile.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.